molecular formula C9H10BrNO B3222449 (4R)-7-bromo-3,4-dihydro-2H-1-benzopyran-4-amine CAS No. 1213351-82-6

(4R)-7-bromo-3,4-dihydro-2H-1-benzopyran-4-amine

Numéro de catalogue B3222449
Numéro CAS: 1213351-82-6
Poids moléculaire: 228.09 g/mol
Clé InChI: XFJNBPPWJRERLH-MRVPVSSYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(4R)-7-bromo-3,4-dihydro-2H-1-benzopyran-4-amine, also known as 4R-(-)-BIA 10-2474, is a small molecule drug candidate that was initially developed as a pain reliever. However, the drug has gained significant attention due to the tragic clinical trial incident that occurred in 2016, where one participant died and several others suffered severe neurological damage. Despite this setback, research on 4R-(-)-BIA 10-2474 continues, and scientists are working to understand the mechanism of action and potential therapeutic applications of the drug.

Mécanisme D'action

The mechanism of action of (4R)-7-bromo-3,4-dihydro-2H-1-benzopyran-4-amine(-)-BIA 10-2474 involves the inhibition of FAAH, as mentioned above. The drug binds to the active site of the enzyme and prevents it from breaking down endocannabinoids. This leads to an increase in the levels of endocannabinoids, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4R)-7-bromo-3,4-dihydro-2H-1-benzopyran-4-amine(-)-BIA 10-2474 are mainly related to its ability to increase the levels of endocannabinoids. Endocannabinoids are known to regulate pain, inflammation, appetite, and other physiological processes. Therefore, (4R)-7-bromo-3,4-dihydro-2H-1-benzopyran-4-amine(-)-BIA 10-2474 has the potential to be used as a pain reliever, anti-inflammatory agent, and appetite suppressant. However, the drug's effects on the central nervous system and other organs are still not fully understood, and further research is needed to determine its safety and efficacy.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using (4R)-7-bromo-3,4-dihydro-2H-1-benzopyran-4-amine(-)-BIA 10-2474 in lab experiments include its specificity for FAAH and its ability to increase the levels of endocannabinoids. This makes the drug a valuable tool for studying the role of endocannabinoids in various physiological processes. However, the limitations of using (4R)-7-bromo-3,4-dihydro-2H-1-benzopyran-4-amine(-)-BIA 10-2474 include its potential toxicity and the lack of understanding of its effects on the central nervous system and other organs. Therefore, caution should be exercised when using the drug in lab experiments, and further research is needed to determine its safety and efficacy.

Orientations Futures

For research on (4R)-7-bromo-3,4-dihydro-2H-1-benzopyran-4-amine(-)-BIA 10-2474 include the following:
1. Further studies on the mechanism of action of the drug, including its effects on other enzymes and receptors in addition to FAAH.
2. Investigation of the drug's potential therapeutic applications, including its use as a pain reliever, anti-inflammatory agent, and appetite suppressant.
3. Development of safer and more effective analogs of (4R)-7-bromo-3,4-dihydro-2H-1-benzopyran-4-amine(-)-BIA 10-2474 that can target FAAH with higher specificity and lower toxicity.
4. Exploration of the drug's effects on the central nervous system and other organs, including its potential to cause neurological damage as seen in the clinical trial incident.
5. Investigation of the drug's potential to interact with other drugs and compounds, including its potential to enhance or reduce the effects of other medications.

Applications De Recherche Scientifique

Despite the tragic clinical trial incident, (4R)-7-bromo-3,4-dihydro-2H-1-benzopyran-4-amine(-)-BIA 10-2474 remains an active area of research due to its potential therapeutic applications. The drug has been shown to target a specific enzyme called fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids. Endocannabinoids are natural compounds that regulate pain, inflammation, and other physiological processes. By inhibiting FAAH, (4R)-7-bromo-3,4-dihydro-2H-1-benzopyran-4-amine(-)-BIA 10-2474 can increase the levels of endocannabinoids, leading to pain relief and other beneficial effects.

Propriétés

IUPAC Name

(4R)-7-bromo-3,4-dihydro-2H-chromen-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8H,3-4,11H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJNBPPWJRERLH-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@H]1N)C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4R)-7-bromo-3,4-dihydro-2H-1-benzopyran-4-amine
Reactant of Route 2
Reactant of Route 2
(4R)-7-bromo-3,4-dihydro-2H-1-benzopyran-4-amine
Reactant of Route 3
(4R)-7-bromo-3,4-dihydro-2H-1-benzopyran-4-amine
Reactant of Route 4
(4R)-7-bromo-3,4-dihydro-2H-1-benzopyran-4-amine
Reactant of Route 5
(4R)-7-bromo-3,4-dihydro-2H-1-benzopyran-4-amine
Reactant of Route 6
(4R)-7-bromo-3,4-dihydro-2H-1-benzopyran-4-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.